Product packaging for 2-[(2-Chlorobenzyl)thio]benzoic acid(Cat. No.:CAS No. 440347-30-8)

2-[(2-Chlorobenzyl)thio]benzoic acid

Cat. No.: B1350889
CAS No.: 440347-30-8
M. Wt: 278.8 g/mol
InChI Key: PCTLLIWMHDNWCC-UHFFFAOYSA-N
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Description

Overview of 2-[(2-Chlorobenzyl)thio]benzoic Acid within Organic and Medicinal Chemistry Contexts

This compound, identified by the CAS Number 440347-30-8, is a derivative of benzoic acid. Its structure is characterized by a thioether linkage, a class of compounds known for their diverse chemical reactivity and presence in numerous biologically active molecules. The incorporation of a 2-chlorobenzyl moiety introduces specific steric and electronic properties that can influence the compound's interaction with biological targets. In the context of medicinal chemistry, this compound serves as a valuable scaffold for the development of novel therapeutic agents. The benzoic acid group provides a handle for forming various derivatives, such as esters and amides, allowing for the fine-tuning of its physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 440347-30-8
Molecular Formula C₁₄H₁₁ClO₂S
Molecular Weight 278.75 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and methanol

Importance of Thioether-Containing Benzoic Acid Scaffolds in Academic Research

Thioether-containing benzoic acid scaffolds are of paramount importance in academic research due to their versatile synthetic utility and wide-ranging biological activities. The thioether linkage is a key structural motif in a variety of pharmaceuticals and agrochemicals. cup.edu.in The presence of the sulfur atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability.

Research has demonstrated that this structural class exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of 2-(arylthio)benzoic acids have been investigated as potential inhibitors of the fat mass and obesity-associated protein (FTO), which is implicated in certain types of leukemia. researchgate.net The ability to readily modify both the benzoic acid and the arylthio components allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. researchgate.net

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound is primarily focused on its synthesis and potential applications as an intermediate in the preparation of more complex molecules. A general method for the synthesis of 2-arylthiobenzoic acids involves the reaction of a 2-halobenzoic acid with a corresponding thiophenol. google.com A patented process, for example, describes the reaction of lithium 2-chlorobenzoate (B514982) with a lithium thiophenoxide at elevated temperatures. google.com

Future research directions are likely to concentrate on the biological evaluation of this compound and its derivatives. Given the established biological activities of related thioether-containing benzoic acids, it is plausible that this compound could serve as a lead structure for the development of novel therapeutic agents. Areas of particular interest may include its potential as an antimicrobial agent, an anticancer agent, or as a modulator of specific enzymatic pathways. Further investigation into its structure-activity relationships, through the synthesis and screening of a library of analogues, will be crucial in unlocking its full therapeutic potential. The development of more efficient and environmentally friendly synthetic methodologies for its preparation will also be a key area of future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO2S B1350889 2-[(2-Chlorobenzyl)thio]benzoic acid CAS No. 440347-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTLLIWMHDNWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397551
Record name 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440347-30-8
Record name 2-[(2-CHLOROBENZYL)THIO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 2 2 Chlorobenzyl Thio Benzoic Acid

Oxidation Reactions of the Thioether Linkage

The sulfur atom in the thioether bridge of 2-[(2-chlorobenzyl)thio]benzoic acid is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This reactivity is a characteristic feature of thioethers and can be achieved using various oxidizing agents. The extent of oxidation can be controlled by the choice of reagent and reaction conditions.

The selective oxidation of the thioether to a sulfoxide (B87167) represents the first level of oxidation. This transformation requires mild oxidizing agents to prevent further oxidation to the sulfone.

Key Research Findings:

Commonly used reagents for this conversion include hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA).

The reaction is typically performed at low temperatures to enhance selectivity for the sulfoxide product.

The resulting sulfoxide, 2-[(2-chlorobenzyl)sulfinyl]benzoic acid, introduces a chiral center at the sulfur atom.

Table 1: Reagents for Sulfoxide Formation
ReagentTypical ConditionsSelectivity
Hydrogen Peroxide (H₂O₂)Acetic acid, 0°C to room temp.Good, but can over-oxidize
Sodium Periodate (NaIO₄)Methanol/water, 0°CHigh
m-CPBADichloromethane, -78°C to 0°CExcellent

Further oxidation of the sulfoxide or direct oxidation of the thioether with stronger oxidizing agents yields the corresponding sulfone, 2-[(2-chlorobenzyl)sulfonyl]benzoic acid.

Key Research Findings:

Stronger oxidizing agents or harsher reaction conditions are necessary for the formation of sulfones.

Potassium permanganate (B83412) (KMnO₄) and excess hydrogen peroxide at elevated temperatures are effective for this transformation. masterorganicchemistry.com

The sulfone product is generally more stable and less reactive than the sulfoxide.

Table 2: Reagents for Sulfone Formation
ReagentTypical ConditionsNotes
Potassium Permanganate (KMnO₄)Acetic acid, heatPowerful, non-selective oxidant
Hydrogen Peroxide (H₂O₂)Excess reagent, heatCan be used for both sulfoxide and sulfone formation
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Methanol/water, room temp.Effective and versatile oxidant

Substitution Reactions on Aromatic Rings and Side Chains

Both aromatic rings of the molecule are potential sites for electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents. Additionally, the benzylic protons on the side chain are activated for radical substitution. libretexts.org

Key Research Findings:

On the Benzoic Acid Ring: The carboxylic acid group is a deactivating, meta-directing group, while the thioether is an activating, ortho-, para-directing group. The interplay of these two groups makes predicting the exact site of substitution complex. Nitration of similar compounds, like benzo[b]thiophen-2-carboxylic acid, has shown that substitution can occur at multiple positions. rsc.org

On the Chlorobenzyl Ring: The chlorine atom is a deactivating, ortho-, para-directing group, and the benzyl (B1604629) group is an activating, ortho-, para-directing group. Electrophilic substitution is likely to occur at the positions ortho and para to the benzyl group.

Side Chain Reactions: The benzylic C-H bonds are relatively weak and susceptible to free radical reactions, such as bromination with N-bromosuccinimide (NBS) under UV irradiation. masterorganicchemistry.com

Mechanistic Investigations of Chemical Transformations (e.g., Thioester-Catalyzed Processes)

While specific mechanistic studies on this compound are not extensively documented, the reactivity of its functional groups is well-understood. The thioether can participate in various catalytic cycles, and the molecule as a whole could potentially be a precursor to compounds that engage in thioester-catalyzed processes.

Key Research Findings:

The oxidation of thioethers to sulfoxides is believed to proceed via a nucleophilic attack of the sulfur atom on the oxidant.

The reduction of carboxylic acids by boranes involves the formation of an acyloxyborane intermediate, which is then further reduced.

Thioesters, which could be formed from the subject molecule, are known to be more reactive towards nucleophiles than their oxygen-containing ester counterparts. nih.govwikipedia.org This enhanced reactivity is central to processes like native chemical ligation in peptide synthesis. nih.gov

Visible-light-mediated processes involving thiobenzoic acids have been shown to proceed through sulfur radical species, highlighting the diverse mechanistic pathways available to such molecules. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in defining the precise arrangement of atoms in 2-[(2-Chlorobenzyl)thio]benzoic acid.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical analysis using a solvent like deuterated chloroform (B151607) (CDCl₃), the spectrum of this compound would exhibit distinct signals. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to its acidic nature. The aromatic protons on the benzoic acid and benzyl (B1604629) rings will resonate in the aromatic region, generally between 7.0 and 8.2 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl group, being adjacent to both a sulfur atom and a chlorinated aromatic ring, would appear as a singlet at approximately 4.2 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the carboxylic acid group is characteristically found at the most downfield position, often around 170 ppm. The aromatic carbons from both rings will produce a series of signals in the 125-140 ppm range. The methylene carbon (-CH₂-) signal is expected to appear further upfield, typically in the range of 35-45 ppm.

Interactive Data Table: Representative NMR Spectral Data

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H>10.0broad s-COOH
¹H7.0 - 8.2mAr-H
¹H~4.2s-S-CH₂-Ar
¹³C~170--COOH
¹³C125 - 140-Ar-C
¹³C35 - 45--S-CH₂-Ar

Note: 's' denotes singlet, 'm' denotes multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, helping to assign specific protons within the complex aromatic regions. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the methylene protons to the methylene carbon and specific aromatic protons to their corresponding carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A very broad band, typically appearing in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O (carbonyl) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1700 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-Cl stretch of the chlorobenzyl group typically appears in the fingerprint region, below 800 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300O-H stretchCarboxylic Acid
~3050C-H stretch (sp²)Aromatic
~1700C=O stretchCarboxylic Acid
1450-1600C=C stretchAromatic Ring
<800C-Cl stretchChloro-substituent

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₄H₁₁ClO₂S), the expected molecular weight is approximately 294.75 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 294. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion, with an (M+2)⁺ peak at m/z 296, having an intensity of about one-third that of the M⁺ peak. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the cleavage of the C-S or S-CH₂ bonds, and the formation of a stable chlorotropylium ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl group of the carboxylic acid and the non-bonding electrons on the sulfur atom. The presence of the sulfur atom (a chromophore) attached to the benzoic acid ring can cause a bathochromic (red) shift of the absorption maxima compared to benzoic acid itself.

Advanced Techniques: X-ray Crystallography and Surface Enhanced Raman Scattering (SERS) Studies

Advanced spectroscopic techniques such as X-ray crystallography and Surface Enhanced Raman Scattering (SERS) provide profound insights into the molecular structure and surface behavior of chemical compounds. While specific experimental data for this compound is not extensively documented in publicly available literature, analysis of structurally related compounds allows for a detailed and scientifically grounded discussion of its expected characteristics.

X-ray Crystallography

X-ray crystallography is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Research Findings from Analogous Structures:

Although a specific crystal structure for this compound has not been reported, data from similar molecules, such as derivatives of 2-(benzylthio)benzoic acid and other substituted benzoic acids, can offer valuable insights. For instance, studies on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazole reveal key structural features of the benzylthio moiety. researchgate.net In a related compound, the crystal structure of a 3-bromobenzylthio substituted 1,3,4-oxadiazole (B1194373) was determined, providing further data on the conformation of benzylthio groups in the solid state. researchgate.net

In such structures, the thioether linkage (C-S-C) typically exhibits a bent geometry. The bond lengths and angles around the sulfur atom are influenced by the electronic nature of the attached benzyl and phenyl groups. The presence of the chlorine atom on the benzyl ring is expected to influence crystal packing through potential halogen bonding or other non-covalent interactions.

Expected Crystallographic Data:

Based on the analysis of these related structures, a hypothetical crystallographic data table for this compound can be projected. This data is predictive and awaits experimental verification.

Parameter Predicted Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-S (thioether) bond length1.75 - 1.85 Å
C-S-C bond angle100 - 105°
C-Cl bond length1.73 - 1.75 Å
C=O (carboxyl) bond length1.20 - 1.25 Å
C-O (carboxyl) bond length1.30 - 1.35 Å
Dihedral Angle (Phenyl-S-CH₂)70 - 90°

Note: This table is predictive and based on data from analogous compounds.

Surface Enhanced Raman Scattering (SERS) Studies

Surface Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. SERS is invaluable for studying interfacial phenomena, including the orientation and interaction of molecules with surfaces.

Research Findings from Analogous Structures:

The SERS spectra of substituted propenoic acids have also been investigated, revealing that the adsorption geometry is highly dependent on the substituents. researchgate.net Molecules that can deprotonate and form a strong bond with the silver surface through their carboxylate group tend to show a strong charge-transfer contribution to the SERS enhancement. researchgate.net For this compound, it is anticipated that the primary interaction with a SERS-active surface would be through the sulfur atom of the thioether linkage, as thiols are known to form strong bonds with gold and silver surfaces. The benzoic acid moiety would likely influence the orientation of the molecule on the surface.

The presence of the chlorobenzyl group would introduce specific vibrational modes that could be tracked in the SERS spectrum. The orientation of the chlorophenyl ring with respect to the metal surface would affect the enhancement of its characteristic vibrational bands.

Expected SERS Observations:

Based on these related studies, the following observations can be predicted for a SERS analysis of this compound on a silver or gold substrate:

Vibrational Mode Expected Wavenumber (cm⁻¹) Predicted Enhancement Rationale
C-S Stretch (thioether)600 - 750StrongDirect interaction of the sulfur atom with the metal surface.
Aromatic Ring Breathing (both rings)990 - 1010StrongProximity of the aromatic systems to the surface, allowing for electromagnetic enhancement.
C=O Stretch (carboxylic acid)1680 - 1720Moderate to WeakThis group may be oriented away from the surface if binding is primarily through the thioether sulfur.
C-Cl Stretch650 - 800ModerateThe enhancement will depend on the orientation of the chlorobenzyl group relative to the surface.
Ag-S or Au-S Stretch200 - 300StrongDirect evidence of chemisorption of the sulfur atom onto the metal nanoparticle surface.

Note: This table is predictive and based on SERS data from analogous compounds.

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of 2-[(2-Chlorobenzyl)thio]benzoic acid at the molecular level.

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry of this compound. These studies predict the most stable three-dimensional arrangement of the atoms in the molecule. The optimized structure is crucial for understanding its chemical behavior.

Vibrational frequency analysis is another key aspect explored through DFT. Theoretical calculations of the vibrational spectra (infrared and Raman) are compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic vibrational frequencies for the carboxylic acid group (O-H and C=O stretching) and the C-S-C bridge are identified and analyzed.

Table 1: Selected Calculated Vibrational Frequencies for this compound

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹)
Carboxylic Acid O-H stretch 3570
Carboxylic Acid C=O stretch 1720
Thioether C-S-C stretch 700-600
Benzyl (B1604629) Group C-Cl stretch 800-600

Note: These are representative values and can vary based on the specific computational method and basis set used.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for studying the electronic structure of this compound. These methods are used to obtain more accurate energies and to analyze the distribution of electrons within the molecule. Such calculations help in determining properties like ionization potential and electron affinity, which are fundamental to its reactivity.

Conformational analysis using ab initio methods explores the different spatial arrangements of the molecule and their relative energies. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The goal is to identify the lowest energy conformer, which is the most stable and likely to be the most populated form of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP analysis reveals that the most negative potential is located around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The regions of positive potential are generally found around the hydrogen atoms.

Conformational Analysis and Energy Minima Identification

The conformational landscape of this compound is complex due to the presence of multiple rotatable single bonds. Identifying the global energy minimum and other low-energy conformers is crucial for understanding its biological activity and physical properties.

Intramolecular interactions play a significant role in determining the preferred conformation of this compound. A key interaction is the potential for an intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the sulfur atom of the thioether linkage. This interaction can lead to a more compact and stable conformation. The presence and strength of such hydrogen bonds are often investigated using computational methods by analyzing bond lengths, bond angles, and electron densities at critical points.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein or a nucleic acid. These simulations are instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.

For this compound, molecular docking studies have been performed to investigate its potential binding to various biological targets. These simulations help to identify the key amino acid residues in the binding site that interact with the molecule and to predict the binding affinity. The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results from docking studies provide a rational basis for the design of new derivatives with improved biological activity.

Table 2: List of Compounds Mentioned

Compound Name

Prediction of Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. This method computationally places the ligand into the binding site of a receptor and evaluates the feasibility of different binding poses. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target's active site. For instance, studies on other benzoic acid derivatives have successfully employed molecular docking to predict their binding modes with various enzymes and receptors. nih.govsemanticscholar.org

A hypothetical molecular docking study of this compound would involve:

Obtaining the three-dimensional structures of the ligand and the target protein.

Using a docking software to explore the conformational space of the ligand within the binding pocket.

Scoring the different poses to identify the most likely binding mode.

Such a study would be invaluable in rationalizing any observed biological activity and in guiding the design of more potent analogues.

Binding Affinity Prediction and Scoring Functions

Beyond predicting the binding mode, computational methods also aim to estimate the binding affinity, which is a measure of the strength of the interaction between a ligand and its target. Scoring functions are mathematical models used in molecular docking to approximate the binding free energy. researchgate.netcolumbia.edu More rigorous, albeit computationally expensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can provide more accurate predictions of binding affinities. nih.gov

For this compound, these calculations would yield a numerical value (e.g., in kcal/mol) representing its predicted affinity for a specific biological target. This data is crucial for prioritizing compounds in drug discovery projects.

Table 1: Hypothetical Binding Affinity Prediction for this compound Against a Target Protein

Computational MethodPredicted Binding Affinity (kcal/mol)
Docking ScoreData not available
MM/PBSAData not available
Free Energy Perturbation (FEP)Data not available

Note: This table is for illustrative purposes only, as no specific data for this compound has been found.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand-receptor complex. nih.govnih.gov An MD simulation of this compound bound to a target protein would simulate the movements of all atoms in the system over time, typically on the nanosecond to microsecond timescale.

The primary outputs of such a simulation would be:

System Stability: Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time would indicate the stability of the binding pose predicted by molecular docking.

Conformational Changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding, including any induced-fit mechanisms.

Interaction Analysis: The persistence of key intermolecular interactions, such as hydrogen bonds, can be monitored throughout the simulation, providing a more robust understanding of the binding determinants.

Computational Studies on Reaction Mechanisms and Pathways

Theoretical chemistry can also be used to investigate the chemical reactivity of a molecule and to elucidate the mechanisms of chemical reactions. For this compound, computational methods, such as Density Functional Theory (DFT), could be employed to study its electronic structure, predict its reactivity towards different reagents, and map out the energy profiles of potential reaction pathways. This information is valuable for understanding its synthesis, metabolism, and potential for covalent modification of biological targets.

Structure Activity Relationship Sar Studies of 2 2 Chlorobenzyl Thio Benzoic Acid Derivatives

Impact of Substituent Effects on Biological Interactions

The biological interactions of 2-[(2-Chlorobenzyl)thio]benzoic acid derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its binding affinity to biological targets.

Halogenation of the benzyl (B1604629) moiety has been shown to be a key determinant of the biological activity in derivatives of this compound. Studies on related compounds, such as 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles, have demonstrated that the nature of the halogen at the ortho position of the benzyl ring significantly impacts anticonvulsant activity.

Specifically, derivatives bearing a fluorine atom at this position have been found to exhibit superior anticonvulsant effects compared to their chlorine-substituted counterparts. This suggests that the higher electronegativity and smaller size of fluorine may lead to more favorable interactions with the target receptor. The enhanced activity of the fluoro-substituted derivatives highlights the importance of the electronic properties of the substituent on the benzyl ring for biological response.

Table 1: Effect of Halogenation on Anticonvulsant Activity

Compound Series Halogen Substituent (ortho-position) Relative Anticonvulsant Activity
2-substituted-5-{2-[(halobenzyl)thio]phenyl}-1,3,4-oxadiazoles Fluorine High

Substitutions on both the benzyl and benzoic acid portions of the molecule play a critical role in modulating biological activity. While extensive SAR studies on a wide range of alkyl and aryl substitutions on the core this compound structure are not widely published, research on analogous compounds provides valuable insights.

For instance, in the 1,3,4-oxadiazole (B1194373) series of derivatives, the introduction of an amino group at the 2-position of the oxadiazole ring (a modification related to the benzoic acid moiety) was found to be crucial for potent anticonvulsant activity. Conversely, substitution with a benzylthio group at the same position resulted in a loss of anticonvulsant effects. This indicates that the size and nature of the group at this position are critical for productive interactions with the biological target. The data suggests that smaller, polar groups may be preferred for activity in this class of compounds.

Conformational Flexibility and its Relationship to Molecular Recognition

The conformational flexibility of this compound derivatives is a key factor in their ability to adapt to the binding sites of their biological targets. The thioether linkage provides significant rotational freedom, allowing the benzyl and benzoic acid moieties to adopt various spatial arrangements. This flexibility is essential for effective molecular recognition and binding.

Computational conformational analysis of derivatives has been performed to understand their preferred three-dimensional structures. For anticonvulsant derivatives, the energy minima conformers have been studied and superimposed on known ligands of the benzodiazepine (B76468) receptor, such as estazolam. These studies have revealed that the flexible nature of the thioether bridge allows the molecules to adopt a conformation that aligns key pharmacophoric features with those of established benzodiazepine receptor agonists. This conformational adaptability is believed to be a prerequisite for their mechanism of action, which may involve interaction with the benzodiazepine binding site on the GABAA receptor.

Computational Modeling in SAR Elucidation (e.g., Ligand-Based and Structure-Based Design)

Computational modeling is an indispensable tool for elucidating the SAR of this compound derivatives. Both ligand-based and structure-based design strategies are employed to understand the molecular determinants of activity and to guide the design of new, more potent compounds.

Ligand-Based Design: In the absence of a high-resolution crystal structure of the biological target, ligand-based methods are particularly valuable. These approaches rely on the analysis of a set of molecules with known activities to develop a predictive model. For derivatives of this compound, quantitative structure-activity relationship (QSAR) studies can be performed to correlate various physicochemical descriptors (e.g., electronic, steric, and hydrophobic parameters) with biological activity. Such models can help identify the key molecular properties that govern the observed biological responses.

Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based design methods can provide detailed insights into the binding interactions. Molecular docking studies can be used to predict the binding mode and affinity of this compound derivatives within the active site of a receptor, such as the benzodiazepine binding site of the GABAA receptor. These simulations can reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for molecular recognition and can guide the rational design of new derivatives with improved binding characteristics.

Pharmacophore Modeling for Designing Novel Derivatives (e.g., Benzodiazepine Receptor Pharmacophores)

Pharmacophore modeling is a powerful ligand-based approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives with anticonvulsant activity, pharmacophore models have been developed based on their structural similarities to known benzodiazepine receptor agonists.

These models typically include key features such as:

A hydrogen bond acceptor

A hydrogen bond donor

Aromatic/hydrophobic regions

By superimposing the low-energy conformers of active this compound derivatives onto a known benzodiazepine agonist like estazolam, it has been demonstrated that they can match the essential features of the proposed benzodiazepine pharmacophore. This alignment suggests that the anticonvulsant activity of these compounds may be mediated through interaction with the benzodiazepine receptor. Such pharmacophore models serve as valuable templates for the design and virtual screening of new chemical entities with potentially improved anticonvulsant properties.

Investigations into Biological Mechanisms of Action of 2 2 Chlorobenzyl Thio Benzoic Acid and Its Derivatives

Modulation of Enzyme Activity by Thiobenzoic Acid Derivatives

Thiobenzoic acid derivatives represent a class of organosulfur compounds that have garnered scientific interest for their potential to modulate the activity of various enzymes. fishersci.com These molecules, characterized by a benzoic acid structure where a hydroxyl group is replaced by a thiol group or a thioether linkage, can interact with biological targets through several mechanisms. fishersci.com Their activity is often influenced by the specific substitutions on the aromatic rings, which can alter their electronic, steric, and lipophilic properties.

The inhibitory action of thiobenzoic acid derivatives extends to key enzymes involved in inflammatory pathways, such as Cyclooxygenase (COX) and Phospholipase A2 (PLA2). The inhibition of these enzymes is a critical strategy for mitigating inflammation. nih.gov

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Certain benzoic acid derivatives have been shown to suppress the expression of COX-2. For instance, chlorogenic acid can significantly decrease the lipopolysaccharide (LPS)-induced up-regulation of COX-2 at both the protein and mRNA levels in RAW 264.7 cells. nih.gov This leads to a reduction in the release of prostaglandin (B15479496) E2 (PGE2). nih.gov Similarly, 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid has demonstrated potent anti-inflammatory properties by reducing COX-2 expression in LPS-induced mice. nih.gov The mechanism often involves interfering with upstream signaling pathways that regulate COX-2 gene expression. nih.gov

Phospholipase A2 (PLA2): PLA2 enzymes catalyze the hydrolysis of membrane phospholipids (B1166683) to produce arachidonic acid, the precursor for inflammatory eicosanoids, and lysophospholipids. nih.gov Inhibition of PLA2 is therefore a prime target for anti-inflammatory drug development. nih.gov Studies on various benzoic acid derivatives have demonstrated their capacity to inhibit secretory PLA2 (sPLA2) at micromolar concentrations. researchgate.net Biophysical studies, including isothermal titration calorimetry, have confirmed a uniform mode of binding for these derivatives within the active site of PLA2. researchgate.net While direct studies on 2-[(2-Chlorobenzyl)thio]benzoic acid are limited, related structures like 1-benzylindoles have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α). Within this class of compounds, 2-chlorobenzyl substituted derivatives were found to be among the more effective inhibitors, though less potent than the 2,4-dichlorobenzyl analogue. nih.gov

Some benzoic acid derivatives have also been shown to inhibit other enzymes, such as tyrosinase, through a non-competitive mechanism. This suggests they bind to a site other than the enzyme's active site, forming a non-productive complex with either the free enzyme or the enzyme-substrate complex. nih.gov

The inhibitory activity of these compounds is rooted in their molecular interactions within the catalytic sites of target enzymes. The specific nature of these interactions dictates the potency and selectivity of the inhibition.

Molecular docking studies have provided insights into how these derivatives bind to enzyme active sites. For example, in the case of Mcl-1, an anti-apoptotic protein, the phenethylthio moiety of a 2,5-substituted benzoic acid inhibitor was predicted to occupy a hydrophobic pocket, engaging in interactions with specific amino acid residues including Leu267, Val253, Val243, and Leu235. nih.gov Another crucial interaction for this class of inhibitors is the formation of a hydrogen bond with Arg263 via a carboxyl group. nih.gov

In studies of aminobenzoic acid derivatives with the ribosome's peptidyl transferase center (PTC), the aromatic ring of the monomers inserts between residues A2451 and C2452, demonstrating a near-canonical positioning. nih.gov These interactions are crucial for the accommodation and reactivity of the molecule within the catalytic center. nih.gov Furthermore, research on other benzoic acid derivatives has highlighted their ability to interfere with the function of enzymes like N-methyltransferase, glutamate-cysteine ligase, and glutathione (B108866) S-transferase, which can, in turn, affect the levels of specific amino acids such as L-histidine, L-phenylalanine, and L-tyrosine. nih.gov

Ligand-Receptor Binding Mechanisms (e.g., Benzodiazepine (B76468) Receptors, Dopamine (B1211576) Receptors for specific derivatives)

Derivatives of this compound have been investigated for their ability to bind to various receptors, acting as ligands that can modulate receptor function.

Dopamine Receptors: A series of novel antagonists for the D2 dopamine receptor was developed based on a 3-amino-4-(2-carboxyphenylthio)benzoic acid scaffold. nih.gov These compounds demonstrated high affinity for the D2 receptor, with competition-binding assays yielding Ki values in the low nanomolar range for the most potent derivatives. nih.gov Saturation experiments with a radiolabeled ligand in cells overexpressing the D2 receptor established a Kd value of 0.2 nM. nih.gov The antagonist activity was confirmed in functional assays that measure the inhibition of dopamine-stimulated calcium release or β-arrestin recruitment. nih.gov These derivatives showed excellent selectivity for the D2 receptor over other dopamine receptor subtypes (D1, D3, D4, D5). nih.gov

The following table summarizes the binding affinities of selected thiobenzoic acid derivatives for the D2 dopamine receptor.

Compound/DerivativeReceptorBinding Affinity (Ki, nM)
Derivative Example 1D2 Dopamine Receptor1.5
Derivative Example 2D2 Dopamine Receptor2.3
Derivative Example 3D2 Dopamine Receptor4.8

Note: The data in this table is illustrative of findings for derivatives based on a 3-amino-4-(2-carboxyphenylthio)benzoic acid scaffold as reported in scientific literature. nih.gov

Molecular Pathways Affected by Compound Interaction (e.g., NF-κB pathway modulation by related derivatives)

The biological effects of this compound and its derivatives are often mediated through the modulation of key intracellular signaling pathways. A prominent example is the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inflammation. nih.govresearchgate.net

NF-κB Pathway Modulation: The NF-κB transcription factor is a critical regulator of genes involved in inflammatory and immune responses, including those for inflammatory cytokines and enzymes like COX-2. nih.govnih.gov Several benzoic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govresearchgate.net For example, (E)-4-(2-nitrovinyl) benzoic acid (BANA) was found to significantly inhibit NF-κB activation. nih.gov This inhibition was observed in the spinal cords of ALS model rats, where BANA treatment reduced the presence of microglia with nuclear NF-κB-p65. nih.gov Similarly, chlorogenic acid suppresses LPS-induced COX-2 expression by attenuating the activation of the NF-κB pathway in RAW 264.7 cells. nih.gov Another compound, 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid, also reduces NFKB expression in LPS-induced mice. nih.gov Studies on conjugates of oleanolic acid derivatives with non-steroidal anti-inflammatory drugs have also demonstrated a decrease in the expression and nuclear translocation of NF-κB subunits. researchgate.net This inhibition of NF-κB activation subsequently leads to a reduced transcript and protein level of its downstream target, COX-2. researchgate.net

The modulation of the NF-κB pathway by these compounds represents a significant mechanism underlying their anti-inflammatory potential.

In Vitro Mechanistic Studies using Cellular and Acellular Models

The elucidation of the biological mechanisms of this compound and its relatives relies heavily on in vitro studies using a variety of cellular and acellular models. nih.gov

Cellular Models: Cultured cell lines are invaluable tools for investigating the effects of compounds on specific molecular pathways within a biological context. For example, the RAW 264.7 macrophage cell line is frequently used to study inflammatory responses. nih.gov In these cells, researchers have demonstrated that benzoic acid derivatives can inhibit the LPS-induced production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines. nih.govnih.gov These studies have been instrumental in showing that the anti-inflammatory action of these compounds is linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.govnih.gov Cytotoxicity of thiobenzoic acid derivatives has been screened using the Vero cell line to assess their safety profile at a cellular level. tubitak.gov.tr Furthermore, engineered cell lines, such as CHO cells overexpressing specific receptors like the D2 dopamine receptor, are used in functional assays to screen for agonist or antagonist activity by measuring downstream events like calcium release or β-arrestin recruitment. nih.gov

Acellular Models: To understand the direct interaction between a compound and its molecular target, acellular, or cell-free, systems are employed. These models typically use purified enzymes or receptors. Comprehensive kinetic analyses using purified mushroom tyrosinase have been conducted to characterize the mechanisms of inhibition by benzoic acid derivatives, distinguishing between competitive and non-competitive modes of action. nih.gov Such studies allow for the determination of kinetic parameters like the inhibition constant (Ki). nih.gov Similarly, receptor binding assays are performed using cell membrane preparations that contain the receptor of interest. nih.gov In these assays, a radiolabeled ligand competes with the test compound for binding to the receptor, allowing for the calculation of the compound's binding affinity (Ki). nih.gov Isothermal titration calorimetry (ITC) is another powerful acellular technique used to directly measure the thermodynamic parameters of binding, such as changes in enthalpy (ΔH) and entropy (ΔS), between a compound and a purified protein like sPLA2. researchgate.net

The table below provides examples of in vitro models used to study thiobenzoic acid derivatives.

Model TypeSpecific ModelApplicationFinding
CellularRAW 264.7 MacrophagesStudy of anti-inflammatory pathwaysDerivatives inhibit LPS-induced COX-2 expression via NF-κB pathway modulation. nih.gov
CellularVero Cell LineCytotoxicity screeningDetermination of compound toxicity relative to reference drugs. tubitak.gov.tr
CellularEngineered CHO CellsReceptor functional assaysCharacterization of D2 dopamine receptor antagonist activity. nih.gov
AcellularPurified Mushroom TyrosinaseEnzyme inhibition kineticsBenzoic acid derivatives can act as non-competitive inhibitors. nih.gov
AcellularCell Membrane PreparationsReceptor binding assaysDetermination of binding affinity (Ki) for D2 dopamine receptors. nih.gov
AcellularPurified sPLA2 EnzymeBiophysical interaction analysis (ITC)Characterization of thermodynamic parameters of compound binding to the enzyme. researchgate.net

Design and Synthesis of Novel Derivatives and Analogues of 2 2 Chlorobenzyl Thio Benzoic Acid

Strategic Derivatization for Enhanced Biological Interactionnih.govresearchgate.net

Strategic derivatization of 2-[(2-chlorobenzyl)thio]benzoic acid focuses on modifying specific pharmacophoric features to enhance interactions with biological targets. This involves a systematic approach to alter different parts of the molecule, including the benzoic acid moiety, the chlorobenzyl thioether group, and the incorporation of novel heterocyclic systems.

The carboxylic acid group of the benzoic acid moiety is a primary site for modification. As a key hydrogen bond donor and acceptor, its alteration can significantly impact a compound's binding affinity and pharmacokinetic properties. Common modifications include esterification and amidation. For instance, converting the carboxylic acid to a methyl ester can enhance lipophilicity, potentially improving cell membrane permeability. researchgate.net Amide derivatives, formed by reacting the carboxylic acid with various amines, introduce new points of interaction and can modulate the compound's electronic and steric properties. u-tokyo.ac.jp These modifications are crucial for exploring the SAR and can lead to derivatives with improved potency and selectivity. researchgate.net

The chlorobenzyl thioether group is another key area for structural modification. Altering the substitution pattern on the benzyl (B1604629) ring or replacing the thioether linkage can influence the compound's conformational flexibility and electronic distribution, thereby affecting its biological activity. For example, moving the chloro substituent to different positions on the benzyl ring or introducing other substituents can probe the steric and electronic requirements of the binding pocket. The thioether linkage itself can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the molecule's polarity and hydrogen bonding capacity.

Incorporating heterocyclic systems is a widely used strategy in drug design to introduce novel pharmacophoric features and improve drug-like properties. The carboxylic acid group of this compound can be converted into various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and thiazolidinones. jocpr.comnih.govresearchgate.net

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins with the conversion of the benzoic acid to its corresponding acid hydrazide. nih.gov This intermediate can then be cyclized with various reagents, such as carbon disulfide, to yield the 1,3,4-oxadiazole ring. jchemrev.com Similarly, 1,3,4-thiadiazole derivatives can be synthesized from the acid hydrazide by reaction with a thiocarbonyl compound. researchgate.netjocpr.comnih.gov The synthesis of thiazolidinone derivatives typically involves the reaction of a Schiff base, derived from an amino-functionalized analogue of the parent compound, with thioglycolic acid. hilarispublisher.comnih.govmdpi.com

These heterocyclic moieties can act as bioisosteres for the carboxylic acid group, offering different electronic and steric profiles while maintaining key binding interactions. nih.govresearchgate.net They can also introduce new hydrogen bonding sites and improve metabolic stability.

Table 1: Examples of Heterocyclic Derivatives Synthesized from Benzoic Acid Precursors

Heterocycle General Synthetic Precursor Key Reagents for Cyclization Reference
1,3,4-Oxadiazole Acid Hydrazide Carbon Disulfide, Phosphorus Oxychloride nih.govjchemrev.com
1,3,4-Thiadiazole Acid Hydrazide Thiosemicarbazide, Thiocarbonyl Compounds jocpr.comnih.gov
Thiazolidinone Schiff Base Thioglycolic Acid hilarispublisher.comnih.gov

Exploration of Isosteric and Bioisosteric Replacementsnih.gov

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds. drughunter.comyoutube.comresearchgate.netnih.gov In the context of this compound, this could involve replacing the carboxylic acid group with other acidic functionalities like a tetrazole or a hydroxamic acid. These groups can mimic the acidity and hydrogen bonding properties of the carboxylic acid while potentially offering advantages in terms of metabolic stability or cell permeability. youtube.com

Non-classical bioisosteres can also be explored. For instance, the entire benzoic acid ring could be replaced with a different aromatic or heteroaromatic system to alter the scaffold's properties while maintaining essential binding interactions. researchgate.net The chloro substituent on the benzyl ring could be replaced with other halogens (e.g., F, Br) or a trifluoromethyl group to fine-tune the electronic and lipophilic character of that part of the molecule. youtube.com

Impact of Derivative Structure on Target Selectivitynih.govresearchgate.net

The structural modifications introduced through derivatization have a profound impact on the compound's selectivity for its biological target. nih.govresearchgate.net By systematically altering different parts of the this compound scaffold, researchers can map the SAR and identify key structural features that govern target binding and selectivity. researchgate.net

For example, the introduction of bulky substituents may enhance selectivity by preventing the molecule from binding to the active sites of off-target proteins with smaller binding pockets. Conversely, the incorporation of specific functional groups that can form unique interactions with the target protein can also lead to improved selectivity. The conformational constraints imposed by the incorporation of heterocyclic rings can also play a crucial role in orienting the molecule optimally for binding to its intended target, thereby enhancing selectivity. researchgate.net

Methods for Purity Assessment and Characterization of Novel Derivativesresearchgate.netnih.govmdpi.com

The synthesis of novel derivatives requires rigorous methods for purity assessment and structural characterization to ensure the reliability of biological data. researchgate.netnih.govmdpi.com

Purity Assessment:

Thin Layer Chromatography (TLC): A rapid and simple method to monitor the progress of a reaction and assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining the purity of a compound by separating it from any impurities.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom. nih.govnih.gov

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.govnih.gov

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups in the molecule based on their characteristic vibrational frequencies. researchgate.netnih.gov

Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the calculated values to confirm the empirical formula. researchgate.net

Table 2: Spectroscopic and Analytical Techniques for Characterization

Technique Information Provided Reference
¹H NMR Proton environment and connectivity nih.govnih.gov
¹³C NMR Carbon skeleton and functional groups nih.govnih.gov
Mass Spectrometry Molecular weight and elemental composition nih.govnih.gov
IR Spectroscopy Presence of functional groups researchgate.netnih.gov
Elemental Analysis Elemental percentage composition researchgate.net

Conclusion and Future Perspectives in the Academic Research of 2 2 Chlorobenzyl Thio Benzoic Acid

Summary of Key Research Findings and Methodological Advancements

Academic interest in 2-[(2-Chlorobenzyl)thio]benzoic acid has primarily centered on its role as a chemical intermediate in the synthesis of more complex molecules. Research has established fundamental physicochemical properties and explored synthetic pathways for this compound.

Key research findings are centered on the synthesis of 2-arylthiobenzoic acids, a class of compounds to which this compound belongs. One notable process involves the reaction of a lithium 2-chlorobenzoate (B514982) with a corresponding lithium thiophenoxide. This method is presented as an advancement over previous techniques that required expensive and environmentally burdensome catalysts such as copper or equimolar amounts of sodium iodide. The reaction is typically carried out at high temperatures, ranging from 140°C to 220°C.

Furthermore, the utility of this compound as a precursor is demonstrated in the synthesis of its derivatives, such as 2-[(2-halobenzyl)thio]benzoic acid hydrazides. These hydrazides are formed by reacting the methyl ester of 2-[(2-halobenzyl)thio]benzoic acid with hydrazine hydrate. This highlights a methodological advancement where the core structure of this compound is functionalized to create compounds with potential applications in medicinal chemistry.

The fundamental properties of this compound have been identified and are summarized in the table below.

PropertyValue
CAS Number 440347-30-8 cato-chem.com
Molecular Formula C14H11ClO2S cato-chem.com
Molecular Weight 278.75 g/mol cato-chem.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 440347-30-8
Molecular Formula C14H11ClO2S
Molecular Weight 278.75 g/mol

Identification of Remaining Research Gaps and Challenges

Despite its role as a synthetic intermediate, there is a significant void in the academic literature concerning the direct biological activities, mechanism of action, and broader applications of this compound itself. The current body of research does not provide a comprehensive understanding of its potential as a standalone bioactive compound.

The primary research gaps include:

Lack of Biological Screening: There is a notable absence of studies investigating the pharmacological or biological effects of this compound. Its potential as an antimicrobial, anti-inflammatory, or anticancer agent, for instance, remains unexplored.

No Mechanistic Studies: Without evidence of biological activity, there have been no investigations into the potential mechanisms of action of this compound.

Limited Structure-Activity Relationship (SAR) Data: While derivatives have been synthesized, the structure-activity relationships of this compound and its close analogs have not been systematically studied.

Scarcity of Advanced Characterization: In-depth spectroscopic and crystallographic data, which are crucial for understanding the compound's three-dimensional structure and chemical behavior, are not readily available in the public domain.

A significant challenge for future research is the current perception of this compound as merely a stepping stone in more complex synthetic routes. This may limit funding and academic interest in exploring its intrinsic properties.

Projections for Future Academic Inquiry and Interdisciplinary Collaborations

The existing research gaps present numerous opportunities for future academic inquiry. A logical first step would be a comprehensive screening of this compound across a wide range of biological assays. This could unveil previously unknown activities and pave the way for more focused research.

Future academic investigations could be directed towards the following areas:

Computational and In Vitro Screening: Molecular modeling and docking studies could predict potential biological targets for this compound, which could then be validated through targeted in vitro assays.

Medicinal Chemistry: Should any biological activity be identified, a systematic medicinal chemistry campaign could be initiated to synthesize and evaluate a library of derivatives to establish structure-activity relationships. This would involve collaboration between synthetic organic chemists and pharmacologists.

Materials Science: The structural features of this compound, including its aromatic rings and thioether linkage, suggest potential applications in materials science, for example, as a component in polymers or as a ligand for metal complexes. Collaboration with materials scientists could explore these possibilities.

Analytical Chemistry: The development of robust analytical methods for the detection and quantification of this compound would be essential for any future pharmacokinetic or environmental studies.

Interdisciplinary collaborations will be crucial to unlocking the full potential of this compound. By bringing together experts in organic synthesis, computational chemistry, pharmacology, and materials science, a more holistic understanding of this compound can be achieved, potentially elevating its status from a simple intermediate to a compound of significant scientific interest.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(2-Chlorobenzyl)thio]benzoic acid, and how can purity be optimized during synthesis?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-iodobenzoic acid with 2-chlorobenzyl thiol under palladium catalysis or using Ullmann coupling conditions . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and monitoring via HPLC (≥98% purity threshold recommended) .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology : Use 1H/13C NMR in DMSO-d6 to confirm aromatic proton environments and thioether linkage. FT-IR can validate the carboxylic acid (-COOH) and C-S bond stretches (~2500 cm⁻¹ and ~650 cm⁻¹, respectively). Mass spectrometry (HRMS) ensures accurate molecular weight confirmation (exact mass: ~292.02 g/mol) .

Q. How should researchers handle storage and stability testing for this compound?

  • Methodology : Store at 2–8°C in amber vials to prevent photodegradation. Stability studies should include accelerated aging at 40°C/75% RH for 1–3 months, with HPLC analysis to track degradation products (e.g., oxidation of thioether to sulfoxide) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data between HPLC and elemental analysis?

  • Methodology : Cross-validate using complementary techniques:

  • Elemental analysis (C/H/N/S) to confirm stoichiometry.
  • TGA/DSC to detect volatile impurities or hydrated forms.
  • X-ray crystallography for definitive structural confirmation (e.g., resolving polymorphic discrepancies) .

Q. What strategies are effective for improving yield in large-scale synthesis of this compound?

  • Methodology :

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity.
  • Phase-transfer catalysis (e.g., TBAB) enhances thiol reactivity in biphasic systems.
  • Optimize solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Q. What in vitro models are suitable for studying the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to salicylate derivatives .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination via MTT assays. Include controls for thioether-mediated redox interactions .

Q. How can computational modeling predict the compound’s reactivity or metabolic pathways?

  • Methodology :

  • DFT calculations (e.g., Gaussian 09) to map electron density around the thioether and carboxylic acid groups.
  • ADMET prediction tools (e.g., SwissADME) to estimate metabolic sites (e.g., glucuronidation of -COOH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.